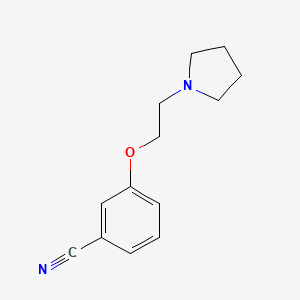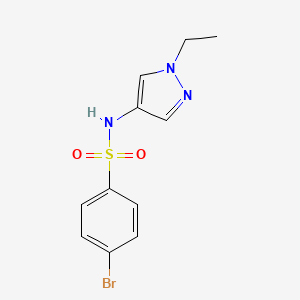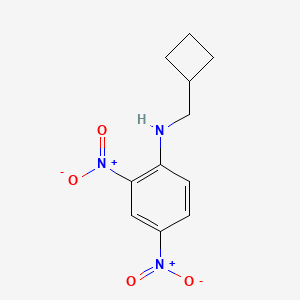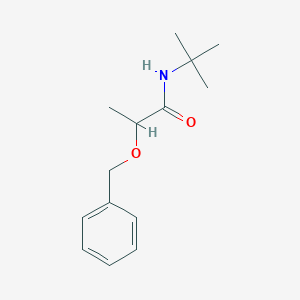
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group and a methyl group, making it a valuable molecule for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methylpyrimidin-4-amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as acylation, hydrolysis, washing, distillation, and crystallization .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the recycling of by-products to improve the overall efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyrimidine compounds. These products can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, it may act as an antimicrobial agent by disrupting the cell membrane or interfering with protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Dichlorobenzyl)thio)quinazolin-4(3H)-one: This compound shares a similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-((Chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds have a thiadiazole ring and exhibit strong antimicrobial activity.
Uniqueness
2-((2,4-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a dichlorobenzylthio group and a methyl group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11Cl2N3S |
|---|---|
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H11Cl2N3S/c1-7-4-11(15)17-12(16-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H2,15,16,17) |
InChI Key |
GDVVLQIKOJVFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)



